molecular formula C10H10O4 B3052640 4,5-Dimethoxyphthalaldehyde CAS No. 43073-12-7

4,5-Dimethoxyphthalaldehyde

Cat. No. B3052640
CAS RN: 43073-12-7
M. Wt: 194.18 g/mol
InChI Key: SYWVJRSBQCVFHO-UHFFFAOYSA-N
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Description

4,5-Dimethoxyphthalaldehyde is a chemical compound with the formula C10H10O4 . It is also known by other names such as 1,2-Benzenedicarboxaldehyde, 4,5-dimethoxy-, NSC319475, SCHEMBL5698339, DTXSID80317623, BCP17175, ZINC1572116, AKOS022505704, and 4,5-DIMETHOXYBENZENE-1,2-DICARBALDEHYDE . It is a fluorescent derivative of the natural compound caffeic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-Dimethoxyphthalaldehyde include a molecular weight of 194.18 g/mol, an exact mass of 194.05790880 g/mol, a hydrogen bond acceptor count of 4, a rotatable bond count of 4, a topological polar surface area of 52.6, a heavy atom count of 14, and a complexity of 182 .

Scientific Research Applications

Environmental Monitoring

A novel fluorescent probe, 4,5-dimethoxyphthalaldehyde (M2OPA), has been synthesized for the sensitive determination of ammonium in environmental waters. M2OPA, with its enhanced fluorescent intensity and rapid reaction compared to traditional probes, is used in conjunction with a hand-held portable laser diode fluorometer, improving the capability for in-field ammonium detection in environmental studies (Zhang et al., 2018).

Liquid Crystal Technology

4,5-Dimethoxyphthalaldehyde derivatives have been synthesized and explored for their liquid-crystalline properties. The study focuses on understanding how flexible spacer rotational processes in the molecular structure affect the liquid crystal behavior of these compounds. This research contributes to the development of advanced materials in liquid crystal displays and other optoelectronic applications (Tavares et al., 2016).

Pharmaceutical Research

In the pharmaceutical domain, derivatives of 4,5-dimethoxyphthalaldehyde have been studied for potential antimicrobial properties. Molecular docking analysis suggests that these compounds could act as active antimicrobial drugs, expanding the scope of treatments available for various infections (Sharma et al., 2022).

Materials Science

Research in materials science has leveraged 4,5-dimethoxyphthalaldehyde derivatives for the inhibition of mild steel corrosion. These compounds have been identified as effective inhibitors in acidic solutions, highlighting their potential in corrosion protection technologies (Chafiq et al., 2020).

Optoelectronics

The nonlinear optical properties of certain 4,5-dimethoxyphthalaldehyde derivatives have been studied for their potential applications in optoelectronics and photonics. These materials exhibit properties such as nonlinear refractive index and absorption coefficient, which are critical for the development of optical devices (Sreenath et al., 2018).

Biochemistry

In biochemistry, the 4,5-dimethoxy-2-nitrobenzyl (DMNB) photocaging group, a derivative of 4,5-dimethoxyphthalaldehyde, is used for spatiotemporal control of chemical and biological processes. This application is particularly useful in the study and manipulation of small biomolecules, peptides, oligonucleotides, and proteins (Rakauskaitė et al., 2021).

Chemical Stability in Energy Storage

In energy storage, derivatives of 4,5-dimethoxyphthalaldehyde have been investigated for their role in enhancing the chemical stability of catholytes in non-aqueous redox flow batteries. This research is crucial for improving the durability and efficiency of energy storage systems (Zhang et al., 2017).

properties

IUPAC Name

4,5-dimethoxyphthalaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWVJRSBQCVFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80317623
Record name 4,5-dimethoxyphthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80317623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethoxyphthalaldehyde

CAS RN

43073-12-7
Record name NSC319475
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-dimethoxyphthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80317623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dimethylphthalanhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
M Zhang, T Zhang, Y Liang, Y Pan - Sensors and Actuators B: Chemical, 2018 - Elsevier
A new fluorescent reagent, 4,5-dimethoxyphthalaldehyde (M 2 OPA) is synthesized for the determination of ammonium in environmental waters. M 2 OPA has a similar molecular …
Number of citations: 28 www.sciencedirect.com
O Abou-Teim, RB Jansen, JFW McOmie… - Journal of the Chemical …, 1980 - pubs.rsc.org
4-Methoxy- and 4,5-dimethoxy-benzocyclobutene-1,2-dione have been made by flash vacuum pyrolysis of the anthracene adducts of the corresponding phthalazine-1,4-diones which …
Number of citations: 12 pubs.rsc.org
H Inoue, K Moritani, Y Date, K Kohashi, Y Tsuruta - Analyst, 1995 - pubs.rsc.org
A fluorescent labelling reagent, 4-(5,6-dimethoxy-2-phthalimidinyl)phenylsulfonyl chloride, was designed for the determination of amines by precolumn HPLC and was applied to the …
Number of citations: 29 pubs.rsc.org
Y Tsuruta, H Inoue - Analytical biochemistry, 1998 - Elsevier
A highly sensitive fluorescent labeling reagent, 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride (DMS-Cl), for determination of amino acids by HPLC has been …
Number of citations: 32 www.sciencedirect.com
Y Tsuruta, K MoRITANI, Y Date, K Kohashi - Analytical sciences, 1992 - jstage.jst.go.jp
Some nonfluorescent N-substituted maleimides react selectively with thiol compounds to form fluorescent derivatives.)-6 We previously reported that NV [4-(2-phthalimidyl) phenyl] …
Number of citations: 10 www.jstage.jst.go.jp
C Moitessier, K Kital, PE Danjou, F Cazier-Dennin - Talanta Open, 2020 - Elsevier
Histamine, the molecule associated with food poisoning, is nowadays considered as a reliable marker of seafood freshness and therefore its rapid and easy quantification appears …
Number of citations: 7 www.sciencedirect.com
M Yoshitake, H Nohta, H Yoshida, T Yoshitake… - Analytical …, 2006 - ACS Publications
In this paper, we introduce a novel approach for the highly selective and sensitive analysis of native fluorescent bioamines (indoleamines and catecholamines). This method is based on …
Number of citations: 41 pubs.acs.org
J Hiebl, H Kollmann, SH Levinson, P Offen… - Tetrahedron letters, 1999 - Elsevier
A new and general synthesis of methyl isoquinoline-3-carboxylates is described starting from aromatic 1,2-dialdehydes by reaction with protected phosphonoglycine derivatives. Methyl …
Number of citations: 29 www.sciencedirect.com
X Chen, T Xiong, J Xu, Y Li, M Zhang, Y Liang - Analytical Methods, 2021 - pubs.rsc.org
In this paper, a novel and stable fluorescent reagent, quinoline-2,3-dicarbaldehyde (QDA), is synthesized as a probe to detect ammonium in natural water. Ammonium reacts with QDA …
Number of citations: 2 pubs.rsc.org
D Li, X Xu, Z Li, T Wang, C Wang - TrAC Trends in Analytical Chemistry, 2020 - Elsevier
Ammonia nitrogen (ammonia or ammonium) is widely present in natural waters and can significantly affect aquatic flora and fauna. It plays an extremely important role in human …
Number of citations: 108 www.sciencedirect.com

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